molecular formula C4H4Br2CoO4 B12698715 Cobalt(2+) bromoacetate CAS No. 54846-43-4

Cobalt(2+) bromoacetate

Katalognummer: B12698715
CAS-Nummer: 54846-43-4
Molekulargewicht: 334.81 g/mol
InChI-Schlüssel: VVOOMJQCBANSOJ-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cobalt(2+) bromoacetate is an organometallic compound with the chemical formula C₄H₄Br₂CoO₄ It is a coordination complex where cobalt is in the +2 oxidation state, coordinated with bromoacetate ligands

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cobalt(2+) bromoacetate can be synthesized through the reaction of cobalt(II) acetate with bromoacetic acid. The reaction typically involves dissolving cobalt(II) acetate in an appropriate solvent, such as water or ethanol, and then adding bromoacetic acid under controlled conditions. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the product. The use of automated systems and reactors can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Cobalt(2+) bromoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cobalt(III) complexes, while reduction can produce cobalt(I) or cobalt(0) species. Substitution reactions can result in a variety of cobalt complexes with different ligands .

Wissenschaftliche Forschungsanwendungen

Cobalt(2+) bromoacetate has several scientific research applications:

Wirkmechanismus

The mechanism by which cobalt(2+) bromoacetate exerts its effects involves coordination interactions with target molecules. In biological systems, it can bind to nucleic acids and proteins, disrupting their normal function. The compound can also generate reactive oxygen species (ROS), leading to oxidative stress and cell damage. These interactions are mediated by the cobalt center and the bromoacetate ligands, which facilitate binding and reactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Cobalt(2+) bromoacetate is unique due to the presence of bromoacetate ligands, which impart distinct reactivity and coordination properties. The bromoacetate ligands can participate in various substitution reactions, making the compound versatile for different applications. Additionally, the cobalt center’s ability to undergo redox reactions adds to its utility in catalysis and materials science .

Eigenschaften

CAS-Nummer

54846-43-4

Molekularformel

C4H4Br2CoO4

Molekulargewicht

334.81 g/mol

IUPAC-Name

2-bromoacetate;cobalt(2+)

InChI

InChI=1S/2C2H3BrO2.Co/c2*3-1-2(4)5;/h2*1H2,(H,4,5);/q;;+2/p-2

InChI-Schlüssel

VVOOMJQCBANSOJ-UHFFFAOYSA-L

Kanonische SMILES

C(C(=O)[O-])Br.C(C(=O)[O-])Br.[Co+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.